

Application Notes and Protocols for (Rac)-NNC 55-0396 in Electrophysiological Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Rac)-NNC 55-0396

Cat. No.: B8082289

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-NNC 55-0396 is a potent and selective antagonist of T-type calcium channels, making it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of these channels in various cell types.^{[1][2]} These application notes provide a comprehensive overview and detailed protocols for the use of **(Rac)-NNC 55-0396** in patch-clamp electrophysiology experiments, with a particular focus on pancreatic islet cells.

T-type calcium channels are low-voltage activated (LVA) channels that play crucial roles in cellular excitability, hormone secretion, and cell proliferation.^{[1][3][4][5]} NNC 55-0396 allows for the specific inhibition of these channels, enabling researchers to dissect their contribution to cellular function.^[2]

Data Presentation

Table 1: Electrophysiological Properties of T-type Calcium Currents Blocked by NNC 55-0396

Parameter	Cell Type	Value	Notes	Reference
Half-maximal inactivation (Vh)	Human pancreatic β-cells	-64 ± 2 mV	Determined using a two-pulse protocol in the presence of L- and P/Q-type channel blockers.	[6]
Human pancreatic α-cells		-71 ± 2 mV	-	[7]
Slope factor (nh)	Human pancreatic β-cells	8 ± 1 mV	-	[6]
Human pancreatic α-cells		8 ± 1 mV	-	[7]
Effect on Action Potential	Human pancreatic β-cells	Reduced amplitude and frequency	Peak voltage reduced from -28 ± 2 mV to -33 ± 3 mV.	[6][8]
IC50	Recombinant α1G T-type channels (in HEK293 cells)	~7 μM	-	[2]

Table 2: Recommended Working Concentrations of NNC 55-0396

Application	Concentration Range	Cell Type	Reference
Selective T-type Ca ²⁺ channel blockade	3 - 50 μM	Human pancreatic α-cells, hippocampal interneurons	[7][9]
Inhibition of T-type currents	20 μM	Rat anterior cingulate cortex neurons	[10]
General T-type channel inhibition	1 - 100 μM	Various	[2][9][11]

Experimental Protocols

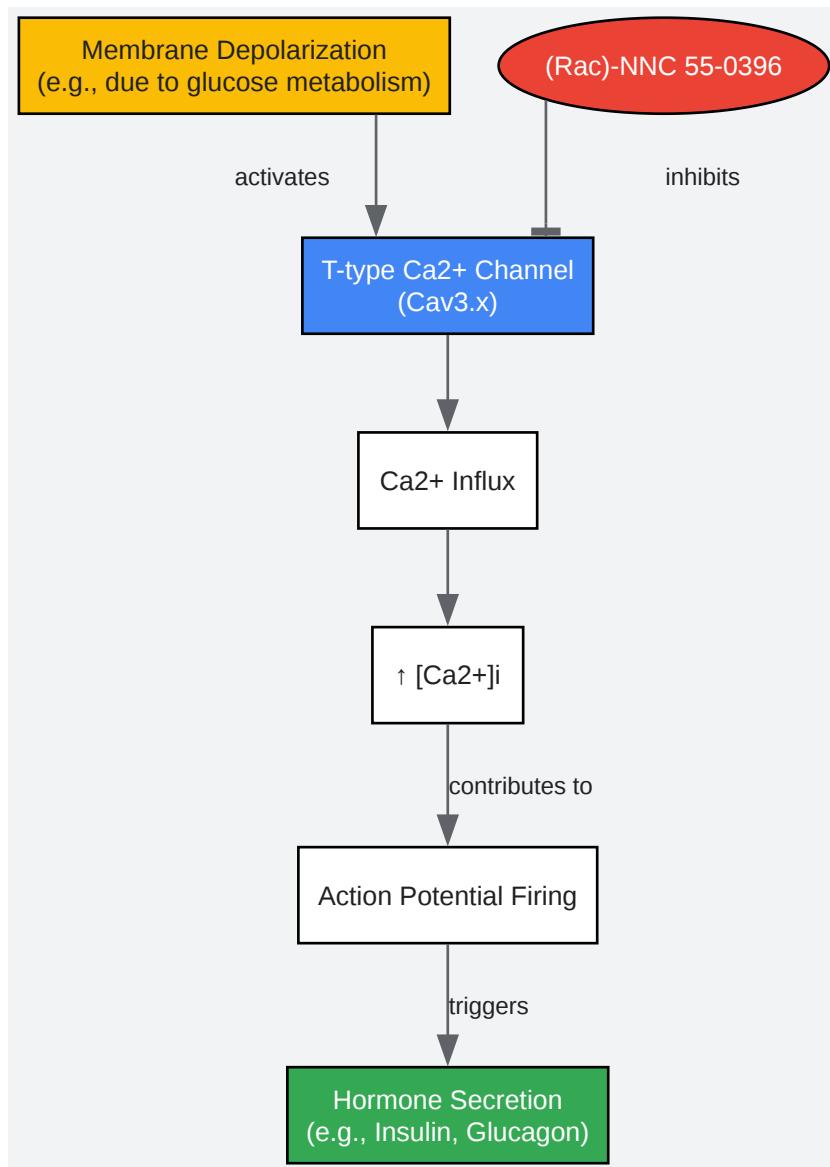
Protocol 1: Whole-Cell Patch-Clamp Recording of T-type Ca²⁺ Currents in Dispersed Pancreatic Islet Cells

This protocol describes the isolation and recording of T-type calcium currents from dispersed human or rodent pancreatic islet cells using **(Rac)-NNC 55-0396** as a selective blocker.

1. Cell Preparation: a. Isolate pancreatic islets using standard collagenase digestion methods. b. Culture islets overnight in RPMI-1640 medium supplemented with 10 mmol/L glucose and 2 mmol/L L-glutamine.[8] c. On the day of the experiment, disperse islets into single cells by incubation in a Ca²⁺-free buffer followed by gentle trituration.[8] d. Plate the dispersed cells onto glass coverslips suitable for microscopy and allow them to adhere.
2. Electrophysiology Setup: a. Use a standard patch-clamp rig equipped with an inverted microscope, micromanipulator, and a patch-clamp amplifier (e.g., EPC-9 or EPC10).[6][12][13] b. Maintain the recording chamber at 32-35°C.[6] c. Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.[12][13]
3. Solutions: a. Extracellular Solution (in mM): 118 NaCl, 20 Tetraethylammonium-Cl (TEA-Cl), 5.6 KCl, 1.2 MgCl₂, 2.6 CaCl₂, 5 HEPES, and 5 glucose. Adjust pH to 7.4 with NaOH.[7] To isolate Ca²⁺ currents, other cation currents (Na⁺, K⁺) are blocked. b. Intracellular (Pipette) Solution (in mM): 125 Cs-glutamate, 10 CsCl, 10 NaCl, 1 MgCl₂, 0.05 EGTA, 5 HEPES, 0.1 cAMP, and 3 Mg-ATP. Adjust pH to 7.15 with CsOH.[7] Cesium is used to block outward K⁺

currents. c. **(Rac)-NNC 55-0396** Stock Solution: Prepare a 10-100 mM stock solution in DMSO and store at -20°C. Dilute to the final working concentration in the extracellular solution on the day of the experiment.

4. Recording Procedure: a. Form a gigaohm seal ($>1\text{ G}\Omega$) on a selected cell. b. Establish the whole-cell configuration by applying gentle suction. c. Compensate for pipette and whole-cell capacitance. d. To isolate T-type currents, it is advisable to first block high-voltage activated (HVA) calcium channels (L-type and P/Q-type) using appropriate blockers like isradipine (e.g., 10 μM) and ω -agatoxin IVA (e.g., 200 nM).[6][8]


5. Voltage-Clamp Protocol for T-type Current Characterization: a. Activation Protocol: From a holding potential of -100 mV (to ensure channels are available for activation), apply depolarizing voltage steps in 10 mV increments (e.g., from -80 mV to +40 mV) for 200 ms. b. Inactivation Protocol (Two-Pulse): To determine the voltage-dependence of inactivation, apply a series of 500 ms conditioning pre-pulses (e.g., from -100 mV to -30 mV in 10 mV increments) followed by a constant test pulse to the voltage of maximal T-type current activation (e.g., -30 mV).[7] c. Pharmacological Isolation: i. Record baseline calcium currents using the protocols above in the presence of HVA channel blockers. ii. Perfusion the recording chamber with the extracellular solution containing **(Rac)-NNC 55-0396** (e.g., 10 μM). iii. After a stable block is achieved, repeat the voltage-clamp protocols. iv. The NNC 55-0396-sensitive current, representing the T-type current, can be obtained by digital subtraction of the currents recorded in the presence of the blocker from the baseline currents.[7]

6. Data Analysis: a. Measure the peak inward current at each voltage step. b. Plot the current-voltage (I-V) relationship. c. For the inactivation protocol, normalize the peak current during the test pulse to the maximum current and plot it against the pre-pulse potential. Fit the data with a Boltzmann function to determine the V_h and n_h .

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for isolating T-type calcium currents using **(Rac)-NNC 55-0396**.

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway showing the role of T-type Ca₂₊ channels and their inhibition by **(Rac)-NNC 55-0396**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Calcium signaling and T-type calcium channels in cancer cell cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp of Dispersed Human Islet Cells [protocols.io]
- 7. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. T-type calcium channels contribute to NMDA receptor independent synaptic plasticity in hippocampal regular-spiking oriens-alveus interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Voltage-gated and resting membrane currents recorded from B-cells in intact mouse pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patch-clamp characterisation of somatostatin-secreting δ -cells in intact mouse pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for (Rac)-NNC 55-0396 in Electrophysiological Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8082289#rac-nnc-55-0396-electrophysiology-patch-clamp-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com